Nfps
Overview
Description
Scientific Research Applications
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine has a wide range of scientific research applications:
Schizophrenia Treatment: The compound is being investigated for its potential use in the treatment of schizophrenia by increasing synaptic concentrations of glycine, which acts as a co-agonist of the NMDA receptor.
Cognitive Enhancement: Research has shown that the compound can enhance cognitive functions in animal models, making it a potential candidate for cognitive enhancement therapies.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
Target of Action
NFPS, or N[3-(4’-fluorophenyl)-3-(4’-phenylphenoxy)propyl]sarcosine, is a selective persistent inhibitor of glycine transport . Its primary targets are the GLYT1 subtypes of glycine transporters . These transporters are co-localized with NMDA receptors and are thought to regulate glycine concentrations at excitatory synapses .
Mode of Action
This compound inhibits glycine transport by interacting with the GLYT1a, b, and c subtypes of glycine transporters . The inhibition of glycine transport by this compound is time and concentration-dependent and persists after washout of this compound from the bath solution, suggesting that the inhibition by this compound is long-lasting .
Biochemical Pathways
The inhibition of glycine transport by this compound affects the regulation of glycine concentrations within excitatory synapses . This may influence the activation properties of NMDA receptor activity, as glycine is a co-agonist with glutamate at the NMDA subtype of glutamate receptor .
Pharmacokinetics
It is known that this compound exhibits a long-lasting inhibition of glycine transport . This suggests that this compound may have a prolonged presence in the system, potentially leading to sustained effects.
Result of Action
The inhibition of glycine transport by this compound can influence the activation properties of NMDA receptor activity . This could potentially lead to changes in neuronal signaling and synaptic plasticity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound and the duration of its exposure can affect the degree of glycine transport inhibition . Additionally, the presence of other molecules that interact with glycine transporters could potentially influence the action of this compound.
Preparation Methods
The synthesis of N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine involves several steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl and fluorophenyl intermediates.
Coupling Reaction: The biphenyl and fluorophenyl intermediates are coupled using a suitable coupling agent under controlled conditions.
Methylation: The coupled product is then subjected to methylation to introduce the N-methyl group.
Chemical Reactions Analysis
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl and fluorophenyl groups can undergo substitution reactions with suitable reagents to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Comparison with Similar Compounds
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine is unique compared to other glycine transporter inhibitors due to its high selectivity and non-competitive inhibition mechanism. Similar compounds include:
Bitopertin: Another GlyT1 inhibitor, but with different pharmacokinetic properties.
Sarcosine: A naturally occurring amino acid that also inhibits glycine transporters but with lower selectivity.
ALX 5407: A racemic mixture of NFPS with similar inhibitory properties but different pharmacological profiles.
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine stands out due to its potent neuroprotective effects and potential therapeutic applications in neurodegenerative diseases and cognitive enhancement.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDORQEIHOKEJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415522 | |
Record name | NFPS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405225-21-0 | |
Record name | NFPS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.